2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine
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Overview
Description
2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions:
Final Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)quinazolin-4-amine: Lacks the 2,4-dimethylphenyl group.
N-(2,4-dimethylphenyl)quinazolin-4-amine: Lacks the 2-chlorophenyl group.
4-aminoquinazoline: The simplest form of quinazoline with an amino group.
Uniqueness
2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine is unique due to the presence of both the 2-chlorophenyl and 2,4-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potential as a therapeutic agent or its utility in chemical synthesis.
Properties
Molecular Formula |
C22H18ClN3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2,4-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3/c1-14-11-12-19(15(2)13-14)24-22-17-8-4-6-10-20(17)25-21(26-22)16-7-3-5-9-18(16)23/h3-13H,1-2H3,(H,24,25,26) |
InChI Key |
APHPNRAIBPDPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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